molecular formula C15H15I3NNaO4 B14706208 alpha-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt CAS No. 21762-16-3

alpha-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt

Cat. No.: B14706208
CAS No.: 21762-16-3
M. Wt: 676.99 g/mol
InChI Key: LCPPYZDHMISEHA-UHFFFAOYSA-M
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Description

Alpha-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt is a complex organic compound that features a morpholine ring, multiple iodine atoms, and a cinnamic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt typically involves multiple steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with an appropriate halogenated compound.

    Introduction of the Iodine Atoms: Iodination can be performed using iodine or iodinating agents such as N-iodosuccinimide (NIS) under controlled conditions.

    Attachment of the Cinnamic Acid Derivative: This step involves the coupling of the iodinated morpholine derivative with a cinnamic acid precursor, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the morpholine ring.

    Reduction: Reduction reactions may target the carbonyl group in the morpholine ring.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a radiopaque agent for imaging studies due to the presence of iodine atoms.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays and as a probe for studying biological processes.

    Industry: Use in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of alpha-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt depends on its application. In medicinal chemistry, its radiopaque properties are due to the high atomic number of iodine, which absorbs X-rays effectively. In biochemical applications, it may interact with specific molecular targets through its functional groups, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Iodinated Contrast Agents: Such as iopamidol and iohexol, used in medical imaging.

    Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid, which have similar structural features.

    Cinnamic Acid Derivatives: Such as cinnamaldehyde and cinnamic acid itself, which are used in various chemical syntheses.

Uniqueness

Alpha-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt is unique due to its combination of a morpholine ring, multiple iodine atoms, and a cinnamic acid derivative, which confer specific chemical and physical properties that are valuable in diverse applications.

Properties

CAS No.

21762-16-3

Molecular Formula

C15H15I3NNaO4

Molecular Weight

676.99 g/mol

IUPAC Name

sodium;2-[[2,4,6-triiodo-3-(3-oxomorpholin-4-yl)phenyl]methyl]butanoate

InChI

InChI=1S/C15H16I3NO4.Na/c1-2-8(15(21)22)5-9-10(16)6-11(17)14(13(9)18)19-3-4-23-7-12(19)20;/h6,8H,2-5,7H2,1H3,(H,21,22);/q;+1/p-1

InChI Key

LCPPYZDHMISEHA-UHFFFAOYSA-M

Canonical SMILES

CCC(CC1=C(C(=C(C=C1I)I)N2CCOCC2=O)I)C(=O)[O-].[Na+]

Origin of Product

United States

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